molecular formula C24H26N4O3S2 B3309308 N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 941937-30-0

N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No.: B3309308
CAS No.: 941937-30-0
M. Wt: 482.6 g/mol
InChI Key: BPCFWSQKJGDTQH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H26N4O3S2 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as F2335-0215, is plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the contact activation pathway, which is involved in inflammation and coagulation .

Mode of Action

F2335-0215 is a monoclonal antibody that inhibits the enzymatic activity of plasma kallikrein . It binds to plasma kallikrein with high affinity and selectivity . This specific interaction prevents plasma kallikrein from cleaving high molecular weight kininogen to release bradykinin , a potent vasodilator.

Biochemical Pathways

By inhibiting plasma kallikrein, F2335-0215 prevents the overproduction of bradykinin . Bradykinin is a vasoactive peptide that increases vascular permeability, leading to the leakage of fluid into surrounding tissues and causing swelling and pain . Therefore, the inhibition of plasma kallikrein by F2335-0215 disrupts this pathway and prevents the symptoms associated with conditions such as hereditary angioedema .

Pharmacokinetics

F2335-0215 has been designed to have a long circulating half-life . It contains a YTE (M252Y/S254T/T256E) modification in the fragment crystallizable (Fc) domain, which enhances pH-dependent neonatal Fc receptor binding . This results in a prolonged half-life in vivo, with a single subcutaneous dose of F2335-0215 predicted to be active in patients for 3 months or longer .

Result of Action

The inhibition of plasma kallikrein by F2335-0215 leads to a decrease in the production of bradykinin . This can prevent the onset of symptoms such as swelling and pain in conditions like hereditary angioedema . As a result, F2335-0215 has the potential to be a long-term preventative therapy for such conditions .

Action Environment

The action of F2335-0215 is influenced by various environmental factors. For instance, the pH-dependent binding to the neonatal Fc receptor contributes to its extended half-life . .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-15(2)17-4-6-19(7-5-17)26-22(30)12-21-13-32-24(28-21)33-14-23(31)27-20-10-8-18(9-11-20)25-16(3)29/h4-11,13,15H,12,14H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCFWSQKJGDTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

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